(1R,2S)-2-(3,4-Dimethylphenyl)cyclopropan-1-amine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,2S)-2-(3,4-Dimethylphenyl)cyclopropan-1-amine;hydrochloride is a chiral amine compound that features a cyclopropane ring substituted with a dimethylphenyl group. This compound is of interest in various fields of chemistry and pharmacology due to its unique structural properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-2-(3,4-Dimethylphenyl)cyclopropan-1-amine;hydrochloride typically involves the formation of the cyclopropane ring followed by the introduction of the amine group. One common method is the cyclopropanation of an appropriate alkene using a reagent such as a diazo compound in the presence of a metal catalyst. The resulting cyclopropane intermediate can then be subjected to amination reactions under controlled conditions to yield the desired amine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(1R,2S)-2-(3,4-Dimethylphenyl)cyclopropan-1-amine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Hydrogen gas in the presence of a metal catalyst such as palladium on carbon.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines, while reduction could produce secondary amines.
Scientific Research Applications
Chemistry
In chemistry, (1R,2S)-2-(3,4-Dimethylphenyl)cyclopropan-1-amine;hydrochloride can be used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis and catalysis.
Biology
In biological research, this compound may be studied for its potential interactions with biological targets, such as enzymes or receptors. Its structural features could make it a candidate for drug development or as a probe in biochemical assays.
Medicine
In medicine, this compound might be investigated for its pharmacological properties, including its potential as a therapeutic agent for various conditions.
Industry
In industrial applications, this compound could be used in the production of specialty chemicals, pharmaceuticals, or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of (1R,2S)-2-(3,4-Dimethylphenyl)cyclopropan-1-amine;hydrochloride would depend on its specific interactions with molecular targets. It may act by binding to receptors or enzymes, modulating their activity, and influencing biochemical pathways. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
- (1R,2S)-2-(3,4-Dimethylphenyl)cyclopropan-1-amine
- (1R,2S)-2-(3,4-Dimethylphenyl)cyclopropan-1-amine;hydrobromide
- (1R,2S)-2-(3,4-Dimethylphenyl)cyclopropan-1-amine;hydroiodide
Uniqueness
The uniqueness of (1R,2S)-2-(3,4-Dimethylphenyl)cyclopropan-1-amine;hydrochloride lies in its specific chiral configuration and the presence of the hydrochloride salt, which can influence its solubility, stability, and reactivity compared to other similar compounds.
Properties
IUPAC Name |
(1R,2S)-2-(3,4-dimethylphenyl)cyclopropan-1-amine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N.ClH/c1-7-3-4-9(5-8(7)2)10-6-11(10)12;/h3-5,10-11H,6,12H2,1-2H3;1H/t10-,11+;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDOLVWUASWHXFT-VZXYPILPSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2CC2N)C.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)[C@@H]2C[C@H]2N)C.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.70 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.